molecular formula C13H22N2O2 B14273014 2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol CAS No. 143936-64-5

2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol

Cat. No.: B14273014
CAS No.: 143936-64-5
M. Wt: 238.33 g/mol
InChI Key: UKHQWGVIGZSSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound that features both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-amino-3-methylphenethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of simpler amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and industrial use.

Properties

CAS No.

143936-64-5

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

2-[2-[2-(4-amino-3-methylphenyl)ethylamino]ethoxy]ethanol

InChI

InChI=1S/C13H22N2O2/c1-11-10-12(2-3-13(11)14)4-5-15-6-8-17-9-7-16/h2-3,10,15-16H,4-9,14H2,1H3

InChI Key

UKHQWGVIGZSSEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCNCCOCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.